7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride
Description
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride (CAS 1185098-57-0) is a deuterated derivative of 7-hydroxyquetiapine, a major metabolite of the antipsychotic drug quetiapine. Its molecular formula is C21H25N3O3S, with a molecular weight of 407.56 g/mol and a LogP of 1.8 . The compound incorporates eight deuterium atoms at the 2,2,3,3,5,5,6,6 positions of the piperazine ring, which is intended to modify pharmacokinetic properties such as metabolic stability and half-life. This deuterated form is primarily used as a quantitative tracer in drug development studies to track metabolic pathways and assess drug interactions .
Properties
Molecular Formula |
C17H17N3OS |
|---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepin-2-ol |
InChI |
InChI=1S/C17H17N3OS/c21-12-5-6-14-16(11-12)22-15-4-2-1-3-13(15)17(19-14)20-9-7-18-8-10-20/h1-6,11,18,21H,7-10H2/i7D2,8D2,9D2,10D2 |
InChI Key |
CAWOJGJDGLXKTF-UFBJYANTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Deuterium-Labeled Intermediate
Starting Material:
Deuterium-labeled quetiapine precursor, N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 , is synthesized via isotope exchange reactions, typically involving deuterated reagents such as deuterated methylating agents or exchange with deuterium-enriched solvents.
- Methylation or demethylation steps are performed using deuterated methyl iodide or similar reagents to incorporate deuterium at specific positions.
- Purification involves chromatography to isolate high-purity labeled intermediates.
- Achieved >95% purity via HPLC analysis.
- The isotopic purity confirmed by mass spectrometry, with a molecular weight of 392.37 g/mol.
Hydroxylation at the 7-Position
- Selective hydroxylation of the quetiapine core is performed using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
- The hydroxylation occurs predominantly at the 7-position due to electronic and steric factors.
| Parameter | Details |
|---|---|
| Reagents | Hydrogen peroxide, acetic acid |
| Temperature | 0–25°C |
| Solvent | Acetic acid or methanol |
| Time | 2–4 hours |
- Formation of 7-hydroxy derivatives with high regioselectivity.
- Purification via chromatography yields the desired hydroxylated compound with >95% purity.
Side Chain Incorporation: [2-(2-hydroxy)ethoxy]ethyl Group
- The side chain is introduced via nucleophilic substitution or amidation reactions.
- Reaction of the hydroxylated quetiapine with 2-(2-hydroxy)ethoxy)ethyl chloride or bromide under basic conditions (e.g., potassium carbonate) facilitates nucleophilic substitution.
Hydroxy-quetiapine + 2-(2-hydroxy)ethoxy)ethyl halide → N-des{[2-(2-hydroxy)ethoxy]ethyl} quetiapine
| Parameter | Details |
|---|---|
| Base | Potassium carbonate |
| Solvent | Acetone or DMF |
| Temperature | 50–80°C |
| Time | 12–24 hours |
- Chromatography to isolate the product with high purity.
Deuterium Labeling and Salt Formation
- Achieved during methylation or side chain reactions using deuterated reagents, ensuring the compound retains deuterium at specified positions.
- The free base is reacted with hydrochloric acid in ethanol or methanol to produce the dihydrochloride salt, which is more stable and suitable for research applications.
| Parameter | Details |
|---|---|
| Reagent | Hydrogen chloride gas or HCl solution |
| Solvent | Ethanol or methanol |
| Temperature | Room temperature |
| Duration | 1–2 hours |
- 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride with >95% purity, confirmed via HPLC and mass spectrometry.
Data Tables and Research Outcomes
| Parameter | Details |
|---|---|
| Molecular Formula | C17H17N3OS·2HCl |
| Molecular Weight | 392.37 g/mol |
| Purity (HPLC) | >95% |
| Deuterium Content | 8 deuterium atoms incorporated at specified positions |
| Yield | Typically 50–70% over multi-step synthesis |
| Reaction Time | 2–4 days total (including purification) |
- The synthesis yields compounds suitable for pharmacokinetic studies, with isotopic purity confirmed by isotope ratio mass spectrometry.
- The hydroxylation step is regioselective, with minimal side products.
- Salt formation enhances compound stability and solubility.
Notes on Optimization and Challenges
- Deuterium retention requires careful selection of reagents and reaction conditions to prevent H/D exchange.
- Selective hydroxylation demands precise control of oxidizing conditions to avoid over-oxidation or side reactions.
- Side chain introduction must be optimized to prevent racemization or degradation of the core structure.
- Purification techniques such as preparative HPLC are essential to achieve the high purity required for research applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis due to its hydroxyl and ether-linked ethyl groups. Key hydrolysis pathways include:
Hydrolysis is pH-dependent, with accelerated degradation observed under extreme acidic or alkaline conditions. Deuterium labeling (D₈) reduces reaction rates slightly due to kinetic isotope effects, as noted in deuterated analogs .
Oxidation Reactions
Oxidation primarily targets the sulfur atom in the thiazepine ring and hydroxyl groups:
The sulfur atom’s oxidation state directly influences receptor-binding affinity, with sulfoxides showing reduced antagonism compared to the parent compound .
Stability and Degradation
Stability studies reveal:
HPLC analyses show >95% purity under optimal storage (20°C, desiccated) . Degradation products include N-oxide derivatives and hydrolyzed fragments .
Synthetic Reaction Pathways
While not a direct reaction of the compound itself, its synthesis involves:
-
Deuteration : Exchange of hydrogen with deuterium at the piperazinyl group using D₂O and catalytic Pd/C .
-
Salt Formation : Reaction with HCl to stabilize the dihydrochloride form, improving solubility .
Analytical Characterization
Key techniques for reaction monitoring:
| Method | Application |
|---|---|
| HPLC-MS | Quantifies hydrolysis/oxidation products |
| NMR | Confirms deuterium placement and structural integrity |
| TGA | Assesses thermal stability and hygroscopicity |
This compound’s reactivity underpins its role in metabolic studies, where deuterium labeling allows precise tracking of Quetiapine’s biotransformation . Controlled handling (low humidity, inert atmosphere) is essential to preserve its integrity during research .
Scientific Research Applications
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and degradation products of Quetiapine.
Biology: Investigating the biological effects and interactions of Quetiapine metabolites.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Quetiapine.
Industry: Developing new formulations and improving the efficacy of Quetiapine-based medications
Mechanism of Action
The mechanism of action of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride involves its interaction with various molecular targets, including dopamine and serotonin receptors. The compound exerts its effects by modulating the activity of these receptors, leading to changes in neurotransmitter levels and neuronal activity. This modulation helps in alleviating symptoms of psychiatric disorders .
Comparison with Similar Compounds
Structural and Functional Analogues
7-Hydroxyquetiapine (Non-Deuterated)
- Molecular Formula : C21H25N3O3S (CAS 139079-39-3)
- Key Differences :
- Applications : Used to study quetiapine’s metabolic profile, whereas the deuterated version serves as a stable tracer for prolonged metabolic tracking .
Levocetirizine Dihydrochloride
- Molecular Formula : C21H25ClN2O3·2HCl (CAS 130018-87-0)
- Key Differences: Structure: Contains a piperazine moiety but is substituted with a chlorophenyl-benzyl group and acetic acid chain. LogP: Not explicitly stated in , but the dihydrochloride salt enhances water solubility, contrasting with the moderate lipophilicity of the quetiapine derivatives. Applications: Approved as an antihistamine, unlike the deuterated quetiapine compound, which is a research tool .
Pharmacokinetic and Metabolic Comparisons
| Parameter | 7-Hydroxy-N-des Quetiapine-d8 Dihydrochloride | 7-Hydroxyquetiapine (Non-Deuterated) | Levocetirizine Dihydrochloride |
|---|---|---|---|
| Molecular Weight (g/mol) | 407.56 | 407.56 | 461.81 |
| LogP | 1.8 | ~1.8 | Likely lower (salt form) |
| Hydrogen Bond Donors | 2 | 2 | 4 (including HCl) |
| Hydrogen Bond Acceptors | 6 | 6 | 7 |
| Primary Use | Metabolic tracer in drug development | Metabolite analysis | Therapeutic antihistamine |
| Metabolic Stability | Enhanced due to deuterium substitution | Lower (rapid hepatic clearance) | Moderate (CYP3A4 metabolism) |
Key Findings :
- Deuterium Effects: The deuterated quetiapine derivative exhibits slower metabolism compared to its non-deuterated counterpart, as deuteration reduces the rate of cytochrome P450-mediated oxidation ("kinetic isotope effect") .
- Salt Form Impact : Both the deuterated quetiapine compound and levocetirizine dihydrochloride utilize dihydrochloride salts to improve solubility, though levocetirizine’s therapeutic use emphasizes bioavailability, while the deuterated compound prioritizes tracer stability .
Biological Activity
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is a labeled metabolite of Quetiapine, an atypical antipsychotic primarily used for treating schizophrenia and bipolar disorder. This compound, due to its deuterium labeling, plays a crucial role in pharmacokinetic studies, allowing researchers to trace its metabolic pathways and understand its biological activity more effectively.
- Molecular Formula: C₁₇H₉D₈N₃OS·2HCl
- Molecular Weight: Approximately 392.37 g/mol
- Structure: The compound features hydroxyl groups that facilitate hydrogen bonding, which impacts its solubility and reactivity. The dihydrochloride form indicates potential participation in acid-base reactions.
As a metabolite of Quetiapine, 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride exhibits biological activity primarily through:
- Serotonin Receptor Antagonism: It interacts with various serotonin receptors, contributing to mood stabilization.
- Dopamine Receptor Antagonism: Similar to its parent compound, it has an affinity for dopamine receptors, which is essential in managing psychotic symptoms.
Pharmacokinetic Studies
The isotopic labeling in this compound allows for enhanced detection in biological samples. Studies have shown that it retains significant affinity for neurotransmitter receptors, which is vital for understanding both therapeutic efficacy and potential side effects.
Comparative Analysis with Related Compounds
The following table summarizes the similarities and unique features of compounds related to 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Quetiapine | Parent compound | Primary antipsychotic medication |
| N-desmethyl Quetiapine | Metabolite | Lacks hydroxyl group |
| 7-Hydroxy Quetiapine | Hydroxylated variant | Does not have deuterium labeling |
| 9-Hydroxy Quetiapine | Hydroxylated variant | Different position of hydroxyl group |
Case Studies and Research Findings
-
Study on Binding Affinity:
A study examining the binding affinity of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride revealed that it interacts with serotonin (5-HT) receptors and dopamine receptors, similar to Quetiapine. This interaction is crucial for its antipsychotic effects and mood stabilization. -
Pharmacokinetic Profiling:
Research utilizing deuterium labeling has demonstrated that the metabolic pathways of this compound can be traced more accurately in vivo. This capability is essential for understanding how the drug behaves in the human body and its implications for treatment outcomes. -
Therapeutic Efficacy:
Clinical studies suggest that metabolites like 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 contribute to the overall therapeutic profile of Quetiapine, providing insights into dosage optimization and side effect management.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride with isotopic purity?
- Methodological Answer : Synthesis should employ deuterium-labeled precursors under controlled reaction conditions (e.g., inert atmosphere, temperature <50°C) to minimize isotopic scrambling. Purification via reversed-phase HPLC with deuterated solvents (e.g., D2O/acetonitrile-d3) ensures isotopic integrity. Analytical validation using LC-MS/MS with deuterium-specific fragmentation patterns is critical .
- Experimental Design : Utilize a factorial design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) while minimizing the number of trials. This approach aligns with statistical methods in chemical technology to define input-output relationships efficiently .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine NMR (1H, 13C, and 2H NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation. For deuterium positioning, 2H NMR or isotope ratio mass spectrometry (IRMS) is essential. Cross-validate using X-ray crystallography if crystalline forms are obtainable .
- Data Contradiction Analysis : Discrepancies in deuterium incorporation levels (e.g., <95% purity) may arise from side reactions. Investigate via tandem MS/MS to identify non-deuterated byproducts and adjust precursor ratios or reaction kinetics .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Develop a LC-MS/MS protocol with deuterated internal standards (e.g., Quetiapine-d8) to account for matrix effects. Use solid-phase extraction (SPE) with C18 columns for sample cleanup. Validate sensitivity (LOQ <1 ng/mL), linearity (R² >0.99), and recovery rates (85–115%) per ICH guidelines .
Advanced Research Questions
Q. How can computational modeling enhance the design of experiments (DoE) for optimizing reaction pathways?
- Methodological Answer : Integrate quantum mechanical (QM) calculations (e.g., DFT for transition-state analysis) with DoE to predict optimal reaction conditions. For example, simulate energy barriers for deuterium exchange pathways to prioritize experimental parameters .
- Case Study : A hybrid workflow reduced trial iterations by 60% in a recent study by combining COMSOL Multiphysics for reaction kinetics modeling and DoE for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
